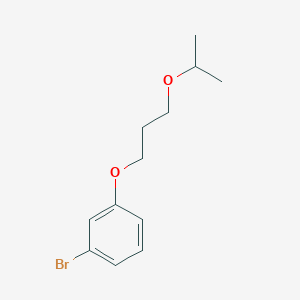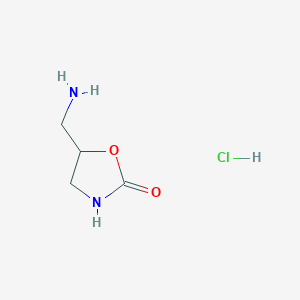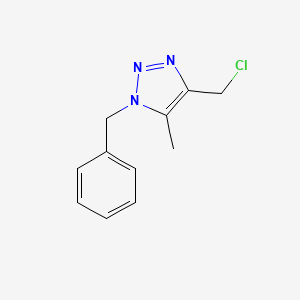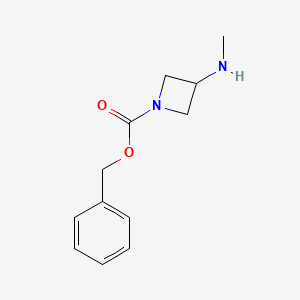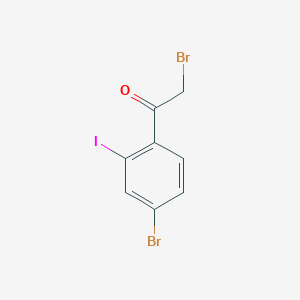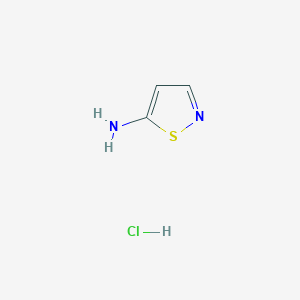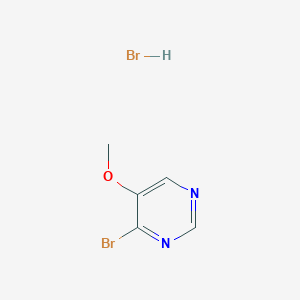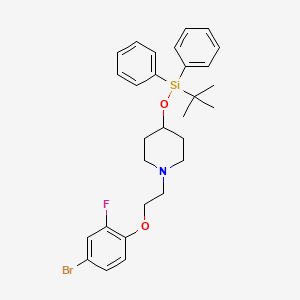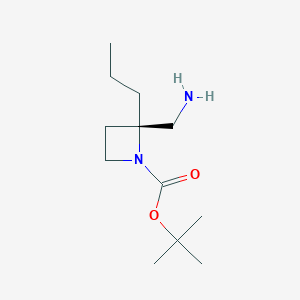
9-Brom-9,10-Dihydro-9,10-ethenoanthracen
Übersicht
Beschreibung
9-Bromo-9,10-dihydro-9,10-ethenoanthracene: is a brominated derivative of 9,10-dihydro-9,10-ethenoanthracene. It is a polycyclic aromatic hydrocarbon with a bromine atom attached to the ninth carbon of the anthracene ring system. The compound has the molecular formula C16H11Br and is known for its unique structural properties, making it a valuable compound in various scientific research fields .
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: 9-Bromo-9,10-dihydro-9,10-ethenoanthracene is used as a building block in organic synthesis, particularly in the synthesis of more complex polycyclic aromatic compounds.
Biology and Medicine
Biological Probes: The compound can be used as a fluorescent probe in biological studies due to its unique photophysical properties.
Industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromination of 9,10-dihydro-9,10-ethenoanthracene: The primary method for synthesizing 9-Bromo-9,10-dihydro-9,10-ethenoanthracene involves the bromination of 9,10-dihydro-9,10-ethenoanthracene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: 9-Bromo-9,10-dihydro-9,10-ethenoanthracene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include 9-hydroxy-9,10-dihydro-9,10-ethenoanthracene, 9-alkoxy-9,10-dihydro-9,10-ethenoanthracene, or 9-amino-9,10-dihydro-9,10-ethenoanthracene.
Oxidation Products: Oxidation can lead to the formation of 9,10-ethenoanthracene-9,10-dione or other oxidized derivatives.
Wirkmechanismus
Molecular Targets and Pathways
Photophysical Properties: The compound exhibits unique photophysical properties due to its polycyclic aromatic structure, making it useful in fluorescence-based applications.
Electron Transport: In semiconductor applications, 9-Bromo-9,10-dihydro-9,10-ethenoanthracene acts as an electron transport material, facilitating the movement of electrons within the device.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dihydro-9,10-ethenoanthracene: The parent compound without the bromine atom.
9-Chloro-9,10-dihydro-9,10-ethenoanthracene: A chlorinated derivative with similar reactivity but different electronic properties due to the presence of chlorine instead of bromine.
Uniqueness
Eigenschaften
IUPAC Name |
1-bromotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-16-10-9-11(12-5-1-3-7-14(12)16)13-6-2-4-8-15(13)16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPBTNVWRDISGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C=CC2(C4=CC=CC=C34)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


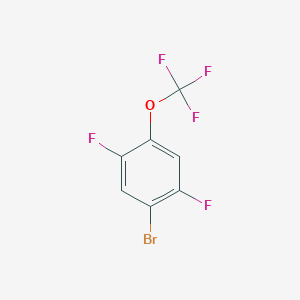
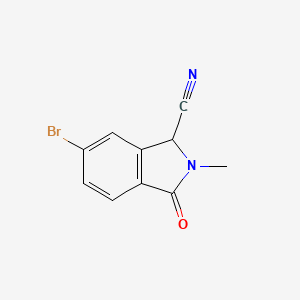
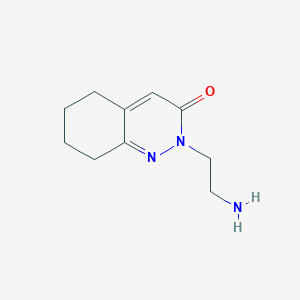
![3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1529148.png)
